molecular formula C15H22FN3O3 B7898879 3-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7898879
M. Wt: 311.35 g/mol
InChI Key: FCKMSNNKWWPRTQ-UHFFFAOYSA-N
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Description

3-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperidine derivatives. It features a fluorinated pyrimidinyl moiety attached to a piperidine ring, which is further esterified with tert-butyl carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyrimidinyl intermediate. The fluorination of the pyrimidinyl ring is achieved using suitable fluorinating agents under controlled conditions. Subsequently, the piperidine ring is constructed through a series of reactions, including nucleophilic substitution and esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carbonyl compounds.

  • Reduction: Formation of reduced derivatives of the compound.

  • Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated pyrimidinyl group makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound may be utilized in the study of enzyme inhibitors or as a tool compound to probe biological pathways. Its structural features allow it to interact with specific biological targets.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. It can serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting diseases where fluorinated compounds are beneficial.

Industry: In industry, this compound can be used in the production of agrochemicals, such as fungicides and herbicides. Its unique chemical properties make it suitable for developing new formulations with improved efficacy and safety profiles.

Mechanism of Action

The mechanism by which 3-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system or disease being targeted.

Comparison with Similar Compounds

  • 3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

  • 3-(5-Bromo-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

  • 3-(5-Iodo-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Uniqueness: The uniqueness of 3-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester lies in its fluorinated pyrimidinyl group, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound's stability, reactivity, and binding affinity to biological targets.

Properties

IUPAC Name

tert-butyl 3-[(5-fluoropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3/c1-15(2,3)22-14(20)19-6-4-5-11(9-19)10-21-13-17-7-12(16)8-18-13/h7-8,11H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKMSNNKWWPRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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